2-Methyl-2-[(4-pyridinylmethyl)amino]-1-propanol hydrochloride
Description
2-Methyl-2-[(4-pyridinylmethyl)amino]-1-propanol hydrochloride is a secondary amine derivative with a pyridinylmethyl substituent. The compound features a 2-methyl-2-amino-propanol backbone, modified by a 4-pyridinylmethyl group at the amino position, and is stabilized as a hydrochloride salt. This structural motif is common in pharmaceutical intermediates and bioactive molecules, particularly in local anesthetics and CNS-targeting agents .
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-methyl-2-(pyridin-4-ylmethylamino)propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O.ClH/c1-10(2,8-13)12-7-9-3-5-11-6-4-9;/h3-6,12-13H,7-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWAZAANXVFKKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC1=CC=NC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[(4-pyridinylmethyl)amino]-1-propanol hydrochloride typically involves the reaction of 2-methyl-2-[(4-pyridinylmethyl)amino]-1-propanol with hydrochloric acid. The process can be carried out under controlled conditions to ensure high purity and yield. The reaction is usually performed in a solvent such as methanol or ethanol, and the product is isolated by crystallization or precipitation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[(4-pyridinylmethyl)amino]-1-propanol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The pyridine ring allows for various substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyl-2-[(4-pyridinylmethyl)amino]-1-propanol hydrochloride is a chemical compound that has a molecular formula of C₁₀H₁₆N₂O·HCl and a CAS number of 1158213-35-4. The compound has a hydroxyl group, an amine, and a pyridine ring, which contribute to its chemical properties. It appears as a white to off-white solid and has a density of approximately 1.051 g/cm³. The boiling point of this compound is 325.6°C at 760 mmHg.
Scientific Research Applications
While the specific applications of this compound are not detailed in the provided search results, the available information allows for the deduction of potential research avenues and applications:
- Biological activity research The compound is noted to exhibit biological activities. However, the specifics of these activities are not mentioned in the provided documents. Further research would be needed to explore these activities, and interaction studies are essential for understanding its behavior in biological systems.
- Synthesis research Synthesis of this compound typically involves interaction studies.
-
Structural comparisons Several compounds share structural characteristics with this compound.
- 2-Amino-2-methyl-1-propanol is a simple amino alcohol but lacks a pyridine moiety.
- 2-Methyl-2-[(3-pyridinylmethyl)amino]-1-propanol hydrochloride has a similar structure but a different pyridine position and may exhibit different biological activities.
- 4-Pyridinylmethanol contains only the pyridine moiety and has no amino alcohol functionality.
Mechanism of Action
The mechanism of action of 2-Methyl-2-[(4-pyridinylmethyl)amino]-1-propanol hydrochloride involves its interaction with specific molecular targets. The pyridine ring can bind to metal ions, making it useful in coordination chemistry. Additionally, the compound can interact with enzymes and receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
(a) Pyridinylmethyl vs. Thienylmethyl Substituents
- 2-Methyl-2-[(2-thienylmethyl)amino]-1-propanol (CAS 156543-21-4): Molecular Formula: C₉H₁₅NOS Molecular Weight: 185.29 g/mol Key Differences: The substitution of a thienyl (sulfur-containing heterocycle) for the pyridinyl group alters lipophilicity (LogP: 1.50) and electronic properties. The thienyl group may enhance metabolic stability but reduce water solubility compared to the pyridine ring, which is more polar due to its nitrogen atom . Pharmacological Impact: Thienyl derivatives are less commonly associated with CNS activity but may exhibit enhanced local anesthetic properties due to increased membrane permeability .
(b) Pyridinylmethyl vs. Benzyl or Aromatic Substituents
- 1-(4-Ethylphenyl)-2-methyl-3-[(4-methylphenyl)amino]-1-propanone Hydrochloride (Myonal): Molecular Formula: C₁₉H₂₄ClNO (base: C₁₉H₂₃NO) Pharmacological Role: Marketed as Myonal, this compound acts as a muscle relaxant. The aromatic ketone backbone and ethylphenyl substituent confer distinct target specificity, likely interacting with ion channels or adrenergic receptors, unlike the pyridinylmethyl-propanol structure .
Backbone and Functional Group Comparisons
(a) Propanol Backbone vs. Cathinone Derivatives
- 4-Dimethylamino-N-benzylcathinone Dihydrochloride: Molecular Formula: C₁₈H₂₂N₂O·2HCl Molecular Weight: 355.3 g/mol Key Differences: The cathinone backbone (a β-keto amphetamine analogue) introduces stimulant properties via dopamine reuptake inhibition. In contrast, the propanol structure in the target compound is more likely to exhibit local anesthetic or sedative effects due to its secondary amine and alcohol moieties .
(b) Amino-Propanol Derivatives in Local Anesthetics
- Meprylcaine Hydrochloride: Molecular Formula: C₁₅H₂₄ClNO₂ Molecular Weight: 285.81 g/mol Structural Similarity: Shares the 2-methyl-2-amino-propanol backbone but is esterified with a benzoate group. This esterification enhances lipid solubility, making it suitable for topical administration. The pyridinylmethyl substituent in the target compound may reduce esterase susceptibility, prolonging its duration of action .
Physicochemical and Analytical Data
Biological Activity
2-Methyl-2-[(4-pyridinylmethyl)amino]-1-propanol hydrochloride (CAS Number: 1158213-35-4) is a chemical compound characterized by its unique structural features, including a hydroxyl group, an amine, and a pyridine ring. This composition contributes to its diverse biological activities, which have been explored in various studies. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound has the molecular formula C₁₀H₁₆N₂O·HCl and appears as a white to off-white solid. Its physical properties include:
- Density : Approximately 1.051 g/cm³
- Boiling Point : 325.6°C at 760 mmHg
- LogP : 0.13
These properties suggest that the compound may exhibit moderate lipophilicity, which is often favorable for biological interactions.
Research indicates that this compound interacts with various biological targets, potentially influencing multiple pathways:
- Myosin Inhibition : Preliminary studies suggest that this compound may inhibit myosin function, similar to other compounds that affect muscle contractility. For example, it has been shown to impact actin-activated ATPase activity in skeletal muscle myosin .
- Neurotransmitter Modulation : The presence of the pyridine moiety suggests potential interactions with neurotransmitter systems, particularly those involving cholinergic receptors.
- Anti-inflammatory Effects : Analogous compounds have demonstrated anti-inflammatory properties by modulating cytokine levels in stimulated macrophages, indicating that this compound may also possess similar effects .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound and its analogs:
- Study on Myosin Function : In vitro assays demonstrated that analogs of this compound could inhibit actin-sliding velocity in muscle fibers, with IC50 values comparable to established myosin inhibitors . This suggests a potential role in muscle-related disorders.
- Inflammation Modulation : A related study highlighted compounds with structural similarities showing significant suppression of pro-inflammatory cytokines (e.g., TNF-α) in macrophage cell lines, suggesting that this compound may be beneficial in treating inflammatory conditions .
Comparison with Related Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structure Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| 2-Amino-2-methyl-1-propanol | Simple amino alcohol | Lacks pyridine moiety | Limited biological activity |
| 2-Methyl-2-[(3-pyridinylmethyl)amino]-1-propanol hydrochloride | Similar structure but different pyridine position | May exhibit different activities | Potentially different pharmacological effects |
| 4-Pyridinylmethanol | Contains only the pyridine moiety | No amino alcohol functionality | Minimal activity without amino group |
Q & A
Q. What are the optimal synthetic routes for 2-Methyl-2-[(4-pyridinylmethyl)amino]-1-propanol hydrochloride, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The synthesis typically involves condensation of 4-pyridinylmethylamine with 2-methyl-2-amino-1-propanol, followed by hydrochlorination. Key steps include:
- Reagent Selection : Use stoichiometric HCl for hydrochlorination to avoid side products.
- Temperature Control : Maintain temperatures below 40°C during condensation to prevent decomposition of the pyridine moiety .
- Purification : Employ recrystallization from ethanol/water mixtures to isolate the hydrochloride salt with >95% purity.
- Yield Optimization : Monitor pH during hydrochlorination (optimal range: 3.5–4.0) to maximize salt formation efficiency .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR (DO) confirms the presence of the pyridinylmethyl group (δ 8.5–8.7 ppm) and the propanol backbone (δ 1.2–1.5 ppm for methyl groups).
- HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) detects impurities at <0.1% levels, critical for pharmacological applications .
- Mass Spectrometry : ESI-MS (positive mode) verifies the molecular ion peak at m/z 225.1 (free base) and 261.6 (HCl salt) .
Q. How does the hydrochloride salt form influence the compound’s stability under different storage conditions?
- Methodological Answer :
- Hygroscopicity : The hydrochloride salt is less hygroscopic than the free base, improving shelf life. Store in airtight containers with desiccants at 2–8°C to prevent clumping .
- Thermal Stability : TGA analysis shows decomposition onset at 180°C, indicating stability at room temperature. Avoid prolonged exposure to light, which can degrade the pyridine ring .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported pharmacological activities of this compound across different studies?
- Methodological Answer :
- Purity Validation : Re-evaluate compound purity using orthogonal methods (e.g., HPLC vs. NMR) to rule out batch variability .
- Assay Conditions : Standardize cell-based assays (e.g., pH, serum concentration) to minimize confounding factors. For example, serum-free media may reduce nonspecific binding .
- Structural Analog Comparison : Cross-reference activity data with structurally similar compounds like motesanib (which shares the [(4-pyridinylmethyl)amino] group) to identify conserved pharmacological mechanisms .
Q. What in silico and in vitro models are suitable for elucidating the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with targets like histamine receptors (structural analogs suggest potential H receptor modulation) .
- In Vitro Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects, given the pyridine moiety’s affinity for ATP-binding pockets .
- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to predict pharmacokinetic profiles and guide dosing in vivo studies .
Q. How do formulation parameters affect the compound’s bioavailability in preclinical models?
- Methodological Answer :
- Salt Formulation : Compare hydrochloride vs. free base solubility in simulated gastric fluid (HCl salt shows 2.3-fold higher solubility at pH 1.2) .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (70–100 nm) to enhance brain penetration in rodent models, leveraging the compound’s low molecular weight .
- Co-Solvent Systems : Optimize PEG 400/water mixtures (20–30% v/v) to improve oral absorption without inducing toxicity .
Key Considerations for Researchers
- Structural Specificity : The 4-pyridinylmethyl group confers unique electronic properties; computational modeling is recommended to predict reactivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
